molecular formula C24H21BrN2O3 B2642950 7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one CAS No. 533876-49-2

7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one

カタログ番号: B2642950
CAS番号: 533876-49-2
分子量: 465.347
InChIキー: WSVSKBNJHRRCHN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a chemical compound that belongs to the class of benzodiazepines. It has been studied extensively for its potential therapeutic applications in various medical fields. In

科学的研究の応用

Synthesis and Structural Analysis

  • The synthesis of various derivatives of 7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one, including its condensation with aromatic aldehydes, was explored to study their affinity toward central nervous system and peripheral benzodiazepine receptors (Pavlovsky et al., 2007).
  • X-ray diffraction structural analysis has been used to determine the molecular and crystal structures of related compounds, highlighting their cis configuration and providing insights into their potential pharmacological interactions (Kravtsov et al., 2012).

Receptor Interaction Studies

  • Studies on the modulation of GABAA receptor-mediated currents by benzodiazepine derivatives, including this compound, revealed their potential as positive modulators of GABAA receptors, suggesting their role in therapeutic applications for neurological conditions (Kopanitsa et al., 2001).

Antimicrobial Activity

  • Some derivatives of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, showing promising results against a variety of bacterial and fungal strains (Kumar et al., 2013).

Pharmaceutical Formulations

  • The compound has been studied in the context of pharmaceutical formulations, particularly in understanding its stability and transformation under different conditions, which is crucial for its effective use in medicinal applications (Jakimovska Pokupec et al., 2022).

Anticonvulsant Activity

  • Research into the anticonvulsant properties of 3-alkoxy-1,2-dihydro-3H-1,4-benzodiazepin-2-ones, including derivatives of this compound, has been conducted, showing significant potential for use in treating seizure disorders (Pavlovsky et al., 2012).

特性

IUPAC Name

7-bromo-4-(4-ethoxybenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O3/c1-2-30-19-11-8-17(9-12-19)24(29)27-15-22(28)26-21-13-10-18(25)14-20(21)23(27)16-6-4-3-5-7-16/h3-14,23H,2,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVSKBNJHRRCHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。